REACTION_CXSMILES
|
[CH:1]([CH:4]([CH:10]([CH3:13])[C:11]#[CH:12])[C:5]([O:7]CC)=[O:6])([CH3:3])[CH3:2].[OH-].[Na+].C(O)C>O>[CH:1]([CH:4]([CH:10]([CH3:13])[C:11]#[CH:12])[C:5]([OH:7])=[O:6])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
8.44 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)OCC)C(C#C)C
|
Name
|
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 milliliter flask was equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
of continuous refluxing
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ether
|
Type
|
ADDITION
|
Details
|
Ice was added to the aqueous phase and it
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
WASH
|
Details
|
The ether was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C(=O)O)C(C#C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.04 mol | |
AMOUNT: MASS | 5.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |